(R)-2-Chloro-4-methylpentanoic acid

Chiral purity Enantiomeric specification Procurement sourcing

(R)-2-Chloro-4-methylpentanoic acid (CAS 80919-74-0, also referred to as (R)-α-chloroisocaproic acid or [R,(+)]-2-Chloro-4-methylvaleric acid) is a chiral chlorocarboxylic acid with the molecular formula C₆H₁₁ClO₂ and molecular weight of 150.60 g/mol. It is an enantiomerically pure compound possessing a single stereocenter at the C2 position, bearing both a chlorine atom and a carboxylic acid functional group.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
Cat. No. B12096140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-4-methylpentanoic acid
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)Cl
InChIInChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1
InChIKeyCBQBIPRPIHIKPW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Chloro-4-methylpentanoic acid (CAS 80919-74-0): Chiral Chlorocarboxylic Acid Building Block


(R)-2-Chloro-4-methylpentanoic acid (CAS 80919-74-0, also referred to as (R)-α-chloroisocaproic acid or [R,(+)]-2-Chloro-4-methylvaleric acid) is a chiral chlorocarboxylic acid with the molecular formula C₆H₁₁ClO₂ and molecular weight of 150.60 g/mol [1]. It is an enantiomerically pure compound possessing a single stereocenter at the C2 position, bearing both a chlorine atom and a carboxylic acid functional group [2]. This compound is commercially available from multiple vendors with specified enantiomeric purity grades, typically 95–98% .

Why Generic Substitution of (R)-2-Chloro-4-methylpentanoic acid with Racemic or (S)-Enantiomer Fails


Generic substitution of (R)-2-chloro-4-methylpentanoic acid with its racemic mixture (CAS 29671-29-2) or (S)-enantiomer (CAS 28659-81-6) is scientifically invalid for applications requiring defined stereochemistry. The enantiomers exhibit distinct stereochemical properties, and the (S)-enantiomer is documented to possess different biological activities compared to its (R) counterpart . In asymmetric synthesis applications, the configuration of the stereocenter directly dictates the stereochemical outcome of downstream transformations . Additionally, (R)-α-chloroisocaproate has been co-crystallized with branched-chain α-ketoacid dehydrogenase kinase, demonstrating stereospecific binding interactions that would be disrupted or abolished by the incorrect enantiomer [1]. Substituting with racemic material introduces 50% of the inactive or misconfigured isomer, potentially compromising reaction stereoselectivity, reducing yields of the desired diastereomer, and confounding structure-activity relationship studies.

Quantitative Differential Evidence: (R)-2-Chloro-4-methylpentanoic acid versus Closest Comparators


Enantiomer Purity Specifications: (R)-Enantiomer versus (S)-Enantiomer Commercial Availability

Commercial availability of the (R)-enantiomer (CAS 80919-74-0) is documented at a higher specified purity grade (98%) from at least one major vendor, compared to the (S)-enantiomer (CAS 28659-81-6) which is most commonly offered at 95% GC purity. This 3-percentage-point differential in specification represents a meaningful distinction for procurement decisions in applications sensitive to enantiomeric impurities .

Chiral purity Enantiomeric specification Procurement sourcing

Chiral Pool Availability: (R)-Enantiomer as Standalone Catalog Item versus Racemic Mixture

The (R)-enantiomer (CAS 80919-74-0) is established as a distinct, separately cataloged enantiomerically pure compound, whereas the racemic mixture (CAS 29671-29-2) is also commercially available but with no documented specification for enantiomeric ratio. The target compound's defined (R)-configuration eliminates the 50% (S)-isomer contamination inherent to the racemate, enabling direct use in stereoselective transformations without prior resolution [1].

Chiral building block Stereochemical integrity Procurement

Stereospecific Protein-Ligand Interaction: (R)-α-Chloroisocaproate in Branched-Chain α-Ketoacid Dehydrogenase Kinase Complex

The (R)-enantiomer of α-chloroisocaproic acid has been successfully co-crystallized with branched-chain α-ketoacid dehydrogenase kinase (BCKDK) in complex with ADP, demonstrating stereospecific binding to the enzyme active site [1]. The (S)-enantiomer is not reported in this crystallographic context, and the stereospecific nature of the interaction indicates that the (R)-configuration is essential for recognition by this biologically relevant target. This provides direct structural evidence of stereochemical discrimination at the protein level.

Protein crystallography Stereospecific binding Enzyme inhibition

Enantiopure Synthesis Methodology: Resolution of 2-Alkyl-Branched Acids via Diastereomeric Phenylglycinol Amides

A general approach for synthesizing enantiopure 2-alkyl-branched acids, a class that includes (R)-2-chloro-4-methylpentanoic acid, has been established using liquid chromatographic resolution of diastereomeric phenylglycinol amides [1]. The absolute configuration is deduced from ¹H-NMR data of the separated diastereomers. This methodology provides a validated pathway for obtaining high enantiomeric purity material, and the availability of pre-resolved (R)-enantiomer circumvents the need for end-users to perform this specialized chromatographic resolution.

Enantiomeric resolution Chiral chromatography Absolute configuration

High-Value Application Scenarios for (R)-2-Chloro-4-methylpentanoic acid Procurement


Stereoselective Synthesis of Pharmaceutical Intermediates

Procure the 98% purity (R)-enantiomer (CAS 80919-74-0) for use as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) requiring defined (R)-stereochemistry. The pre-resolved enantiomer eliminates the need for in-house chiral resolution and ensures stereochemical fidelity in downstream transformations, reducing the risk of diastereomeric contamination in final drug candidates .

Chiral Auxiliary in Asymmetric Synthesis

Employ (R)-2-chloro-4-methylpentanoic acid as a chiral auxiliary or derivatizing agent in enantioselective reactions where the (R)-configuration directs the stereochemical outcome. The compound's defined stereocenter at the C2 position, adjacent to the carboxylic acid functional group, provides a reliable chiral handle for inducing asymmetry in target molecules .

Enzyme Inhibition Studies Targeting Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

Utilize the (R)-enantiomer in biochemical and structural biology studies of BCKDK, as supported by the crystallographically validated (R)-α-chloroisocaproate/BCKDK/ADP complex. The stereospecific binding demonstrated in this co-crystal structure indicates that the (R)-configuration is essential for molecular recognition by this enzyme [1].

Chiral Reference Standard for Analytical Method Development

Use the 98% purity (R)-enantiomer as a chiral reference standard for developing and validating enantioselective analytical methods (HPLC with chiral stationary phase, GC with chiral column) for quantifying enantiomeric purity in reaction mixtures or final products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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